molecular formula C17H19F3N6O2 B2687980 1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1396849-24-3

1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No. B2687980
CAS RN: 1396849-24-3
M. Wt: 396.374
InChI Key: MDOBPHXPTFWFLG-UHFFFAOYSA-N
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Description

1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It belongs to a class of compounds known as kinase inhibitors, which have been shown to be effective in the treatment of various diseases, including cancer.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Anticancer and Anti-inflammatory Properties : A study by Rahmouni et al. (2016) detailed the synthesis of novel pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase agents. These compounds were evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, showing promising results in the context of medicinal chemistry applications (Rahmouni et al., 2016).

  • Supramolecular Chemistry : Beijer et al. (1998) investigated the strong dimerization of ureidopyrimidinones via quadruple hydrogen bonding. This study contributes to the understanding of molecular interactions and could be relevant for designing new supramolecular assemblies (Beijer et al., 1998).

Biochemical Applications

  • Enzyme Inhibition : Dumaitre and Dodic (1996) synthesized a series of 6-phenylpyrazolo[3,4-d]pyrimidones, identifying them as specific inhibitors of cGMP-specific (type V) phosphodiesterase. This class of enzymes is relevant in various signaling pathways, highlighting the compound's potential for therapeutic applications in cardiovascular diseases and beyond (Dumaitre & Dodic, 1996).

  • Anti-anoxic Activity : Kuno et al. (1993) synthesized novel 4-(3-nitrophenyl)pyridine and 4-(3-nitrophenyl)pyrimidine derivatives, testing them for anti-anoxic (AA) activity in mice. Such compounds could contribute to the development of treatments for conditions related to oxygen deprivation in tissues (Kuno et al., 1993).

Chemical Synthesis and Reactivity

  • Cyclocondensation Reactions : Bonacorso et al. (2003) reported on the synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones through the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea. This work showcases the utility of such chemical structures in synthesizing complex molecules with potential biological activities (Bonacorso et al., 2003).

Mechanism of Action

properties

IUPAC Name

1-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O2/c1-25-6-8-26(9-7-25)15-10-14(21-11-22-15)24-16(27)23-12-2-4-13(5-3-12)28-17(18,19)20/h2-5,10-11H,6-9H2,1H3,(H2,21,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOBPHXPTFWFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

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